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Compound of Interest

Compound Name: Lenaldekar

Cat. No.: B3724219 Get Quote

A Note to Researchers: Initial searches for "Lenaldekar" did not yield information on a specific

compound with this name. It is possible that this is a novel or internal compound name, or a

potential misspelling of another agent. The following application notes and protocols are based

on the established use of the small molecule L755507 to modulate CRISPR-Cas9 gene editing,

which has been scientifically validated to enhance the efficiency of precise gene editing.

Researchers are encouraged to adapt these guidelines to their specific experimental needs.

Application Notes
Introduction

The CRISPR-Cas9 system is a revolutionary tool for targeted genome editing. The outcome of

CRISPR-Cas9-mediated DNA double-strand breaks (DSBs) is determined by the cell's

endogenous DNA repair mechanisms: the error-prone non-homologous end joining (NHEJ)

pathway and the precise homology-directed repair (HDR) pathway.[1][2] While NHEJ is efficient

for gene knockouts, HDR is required for precise modifications such as single nucleotide

polymorphism (SNP) corrections or gene insertions, but is often inefficient.[1][2]

Small molecules that modulate DNA repair pathways can significantly enhance the efficiency of

HDR in CRISPR-Cas9 experiments. L755507 is a β3-adrenergic receptor agonist that has

been identified as a potent enhancer of CRISPR-mediated HDR efficiency in various cell types,

including human induced pluripotent stem cells (iPSCs).[1][3][4][5]
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L755507 has been shown to increase the frequency of HDR-mediated gene editing by up to 9-

fold for point mutations and 3-fold for larger insertions.[1] The precise mechanism by which

L755507 enhances HDR is still under investigation, but it is believed to modulate the cellular

DNA repair environment to favor the HDR pathway over the competing NHEJ pathway.[1][6]

This modulation may involve the activation of signaling cascades that promote the activity of

key HDR proteins.

Applications

The use of L755507 is particularly beneficial for applications requiring high-efficiency, precise

gene editing, including:

Creation of isogenic cell lines: Introducing specific disease-associated mutations or SNPs

into cell lines for disease modeling.

Gene therapy research: Correcting disease-causing mutations in patient-derived cells.

Generation of reporter cell lines: Inserting fluorescent tags or other reporter genes at specific

genomic loci.

Functional genomics: Performing precise alterations to study gene function.

Quantitative Data
The following tables summarize the reported effects of L755507 and Brefeldin A on CRISPR-

Cas9 mediated HDR efficiency in various cell types.

Table 1: Effect of L755507 on HDR Efficiency
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Cell Type Target Gene Type of Edit
L755507
Concentrati
on

Fold
Increase in
HDR
Efficiency

Reference

Mouse

Embryonic

Stem Cells

(E14)

Nanog
sfGFP

insertion
5 µM ~3-fold [1]

Human

iPSCs
SOD1

Point

mutation
Not specified ~9-fold [1]

HeLa ACTA2
Venus

insertion
Not specified >1.5-fold [1]

K562 ACTA2
Venus

insertion
Not specified ~2-fold [1]

Human

Umbilical

Vein

Endothelial

Cells

(HUVEC)

ACTA2
Venus

insertion
Not specified >2-fold [1]

Porcine Fetal

Fibroblasts

(PFFs)

INS
SNP

correction
5 µM ~1.9-fold [6]

Table 2: Effect of Brefeldin A on HDR Efficiency
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Cell Type Target Gene Type of Edit
Brefeldin A
Concentrati
on

Fold
Increase in
HDR
Efficiency

Reference

Mouse

Embryonic

Stem Cells

(E14)

Nanog
sfGFP

insertion
Not specified ~3-fold [1]

Porcine Fetal

Fibroblasts

(PFFs)

INS
SNP

correction
0.5 µM ~1.9-fold [6]

Experimental Protocols
Protocol 1: Enhancing CRISPR-Cas9 HDR Efficiency with L755507

This protocol provides a general guideline for using L755507 to enhance HDR efficiency in

mammalian cells. Optimization of concentrations and incubation times may be required for

specific cell types and experimental setups.

Materials:

Mammalian cell line of interest

Complete cell culture medium

CRISPR-Cas9 components:

Cas9 expression vector (or Cas9 protein/mRNA)

sgRNA expression vector (or synthetic sgRNA)

Donor DNA template (plasmid or single-stranded oligodeoxynucleotide - ssODN)

Transfection reagent suitable for the cell line
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L755507 (Tocris, Selleck Chemicals, or other supplier)

Dimethyl sulfoxide (DMSO) for stock solution preparation

Phosphate-buffered saline (PBS)

Genomic DNA extraction kit

PCR reagents and primers flanking the target site

Sequencing reagents or services

Procedure:

Cell Culture and Plating:

Culture cells in appropriate medium and conditions.

One day prior to transfection, seed cells in a multi-well plate at a density that will result in

70-90% confluency at the time of transfection.

Preparation of L755507 Stock Solution:

Prepare a 10 mM stock solution of L755507 in DMSO.

Store the stock solution at -20°C. Further dilutions should be made in cell culture medium

immediately before use.

Transfection of CRISPR-Cas9 Components:

Prepare the transfection complex containing Cas9, sgRNA, and donor template according

to the manufacturer's protocol for your chosen transfection reagent.

Remove the culture medium from the cells and add the transfection complex.

Incubate for the time recommended by the transfection reagent manufacturer (typically 4-6

hours).

Small Molecule Treatment:
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After the initial transfection incubation, remove the transfection medium.

Wash the cells once with PBS.

Add fresh, complete culture medium containing the desired final concentration of L755507

(a starting concentration of 5 µM is recommended).[1][6] Also, prepare a control plate with

medium containing an equivalent concentration of DMSO.

The optimal treatment window is typically within the first 24 hours post-transfection.[1]

Incubation and Cell Harvest:

Incubate the cells for 48-72 hours post-transfection.

Harvest the cells for genomic DNA extraction.

Analysis of Editing Efficiency:

Extract genomic DNA from both the L755507-treated and control cells.

Amplify the target genomic region by PCR using primers flanking the intended edit site.

Analyze the PCR products to determine the efficiency of HDR. This can be done through

various methods, including:

Restriction fragment length polymorphism (RFLP) analysis if the edit introduces or

removes a restriction site.

Sanger sequencing followed by analysis with tools like TIDE or ICE.

Next-generation sequencing (NGS) for a more quantitative and comprehensive

analysis.

Protocol 2: Assessment of Cell Viability

It is crucial to determine the optimal, non-toxic concentration of L755507 for your specific cell

line.

Materials:
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Mammalian cell line of interest

Complete cell culture medium

L755507

DMSO

96-well plate

Cell viability assay kit (e.g., MTS, MTT, or CellTiter-Glo)

Procedure:

Cell Plating:

Seed cells in a 96-well plate at an appropriate density.

L755507 Treatment:

Prepare a serial dilution of L755507 in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25

µM). Include a DMSO-only control.

Add the different concentrations of L755507 to the wells.

Incubation:

Incubate the plate for 24-72 hours, corresponding to the duration of your gene editing

experiment.

Cell Viability Assay:

Perform the cell viability assay according to the manufacturer's instructions.

Measure the absorbance or luminescence to determine the percentage of viable cells at

each concentration compared to the DMSO control.

Data Analysis:
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Plot the cell viability against the L755507 concentration to determine the optimal non-toxic

concentration for your experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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